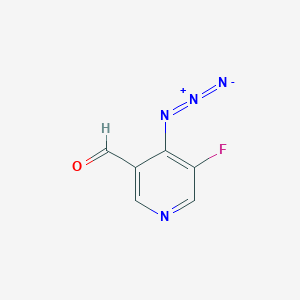

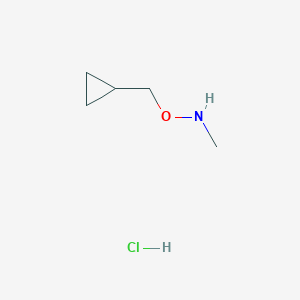

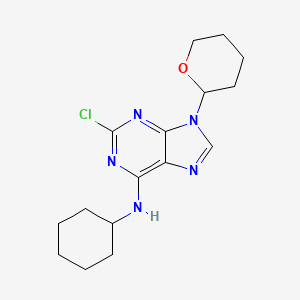

![molecular formula C10H8BrClN2O2 B1405540 Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1427460-50-1](/img/structure/B1405540.png)

Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate

説明

Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1427460-50-1 . It has a molecular weight of 303.54 . The IUPAC name for this compound is ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate .

Synthesis Analysis

Imidazo[1,2-a]pyridines have been well studied in the past decade due to their importance as a bioactive scaffold . The synthesis of these compounds has been achieved through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-4-3-6(12)5-7(14)13-8/h3-5H,2H2,1H3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They have been synthesized from various substrates . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical And Chemical Properties Analysis

Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a solid at ambient temperature . The storage temperature for this compound is also ambient temperature .

科学的研究の応用

Electrochemical Technology and Ionic Liquids

Research by Tsuda, Stafford, and Hussey (2017) discusses electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), which have applications in electroplating and energy storage. This technology could potentially be related to the synthesis or application of ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate in novel electrochemical contexts or as part of innovative energy solutions (Tsuda, Stafford, & Hussey, 2017).

Cellulose Modification in Ionic Liquids

Heinze et al. (2008) explored the chemical modification of cellulose using ionic liquids as reaction media. This research signifies the versatility of ionic liquids in facilitating chemical transformations, potentially including the manipulation or synthesis of complex organic compounds like ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate (Heinze et al., 2008).

Chemistry and Properties of Pyridine Derivatives

Boča, Jameson, and Linert (2011) provided a comprehensive review on the chemistry and properties of pyridine derivatives, emphasizing their preparation, properties, and complex compounds. This review underlines the importance of understanding the chemical behavior of pyridine-based compounds, which could extend to specific derivatives such as ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate (Boča, Jameson, & Linert, 2011).

Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) discussed the scaling-up of ionic liquid-based technologies, focusing on the toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate, an ionic liquid. This reflects the growing concern for the environmental footprint of chemical processes and materials, which is relevant for the production and use of specific chemicals including ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate (Ostadjoo et al., 2018).

Safety and Hazards

作用機序

Target of Action

Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a complex compound with a unique structure. pneumoniae .

Mode of Action

Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Action Environment

特性

IUPAC Name |

ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-4-3-6(12)5-7(14)13-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDOZOPNXBHFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=CC(=CC2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149488 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

1427460-50-1 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

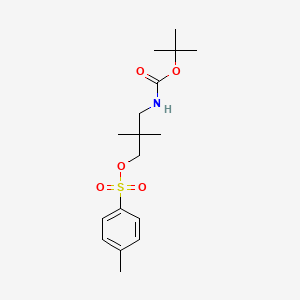

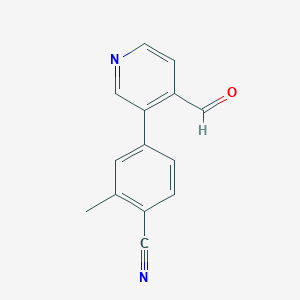

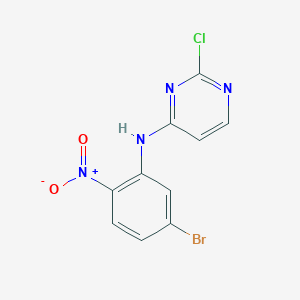

![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)

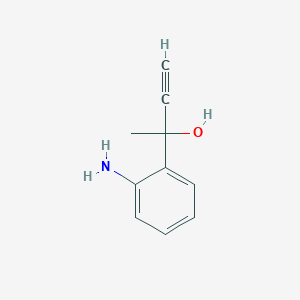

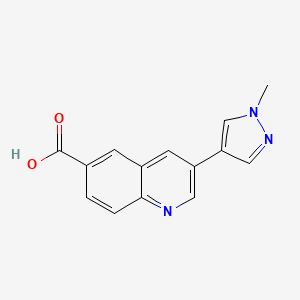

![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)

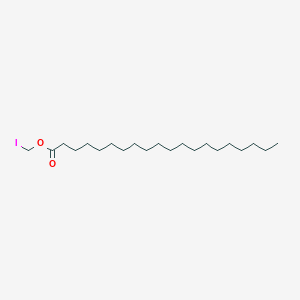

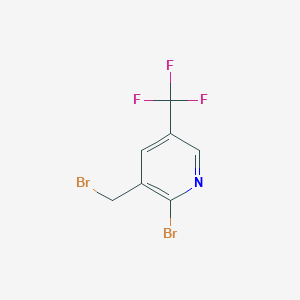

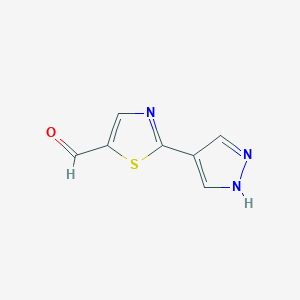

![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)